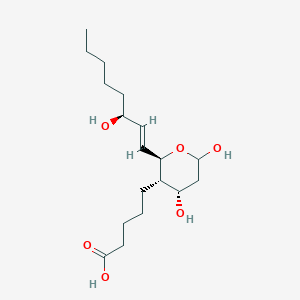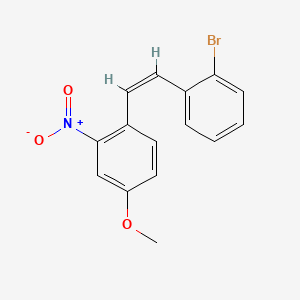
(Z)-2-Bromo-2'-nitro-4'-methoxystilbene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-Bromo-2'-nitro-4'-methoxystilbene, commonly known as BNMS, is a synthetic compound that belongs to the stilbene family. It is a yellow crystalline powder with a molecular weight of 329.15 g/mol. BNMS has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and photonic devices.
作用机制
The mechanism of action of BNMS involves the inhibition of tubulin polymerization, which is necessary for cell division. BNMS binds to the colchicine binding site on tubulin, which prevents the formation of microtubules. This results in the disruption of the mitotic spindle and the inhibition of cell division. BNMS also induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway.
生化和生理效应
BNMS has been found to have low toxicity and is well-tolerated in animals. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BNMS has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. In addition, it has been studied for its potential use as a photosensitizer in photodynamic therapy, which is a non-invasive cancer treatment that involves the use of light to activate a photosensitizer that selectively kills cancer cells.
实验室实验的优点和局限性
One advantage of BNMS is its high thermal stability, which makes it suitable for use in high-temperature reactions. It is also easily synthesized and purified, which makes it readily available for use in lab experiments. However, one limitation is its low solubility in water, which may make it difficult to use in aqueous reactions. In addition, its high melting point may make it challenging to handle in some experiments.
未来方向
There are several future directions for the research of BNMS. One potential direction is the development of BNMS-based materials for use in photonic devices. Its excellent luminescence properties make it a promising candidate for use in organic light-emitting diodes and photovoltaic cells. Another direction is the study of BNMS as a potential treatment for inflammatory diseases. Its anti-inflammatory properties may make it useful in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. Finally, further research is needed to explore the potential of BNMS as a photosensitizer in photodynamic therapy. Its low toxicity and high thermal stability make it a promising candidate for this application.
合成方法
BNMS can be synthesized through a multi-step reaction process. The starting material for the synthesis is 2,4-dimethoxybenzaldehyde, which undergoes bromination to form 2-bromo-4-methoxybenzaldehyde. This intermediate is then reacted with nitroethane in the presence of a base to form (Z)-2-bromo-2'-nitro-4'-methoxystilbene. The final product is obtained through recrystallization and purification processes.
科学研究应用
BNMS has shown potential applications in various fields of research. In medicinal chemistry, it has been studied for its anticancer properties. BNMS has been found to induce cell death in cancer cells by inhibiting tubulin polymerization, which is necessary for cell division. It also inhibits the growth of cancer cells by inducing apoptosis. BNMS has also been studied for its potential use in photonic devices, such as organic light-emitting diodes and photovoltaic cells. Its high thermal stability and excellent luminescence properties make it a suitable candidate for these applications.
属性
IUPAC Name |
1-[(Z)-2-(2-bromophenyl)ethenyl]-4-methoxy-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-20-13-9-8-12(15(10-13)17(18)19)7-6-11-4-2-3-5-14(11)16/h2-10H,1H3/b7-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVTVHCAKMKBTR-SREVYHEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC2=CC=CC=C2Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\C2=CC=CC=C2Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Bromo-2'-nitro-4'-methoxystilbene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1141157.png)
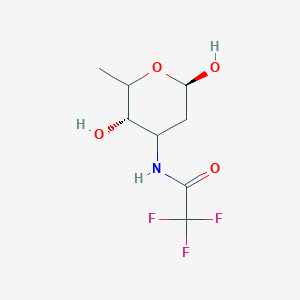
![4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester](/img/structure/B1141160.png)
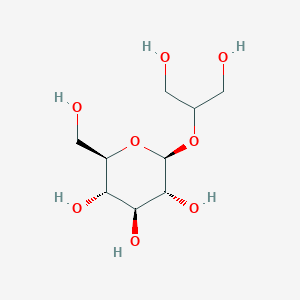
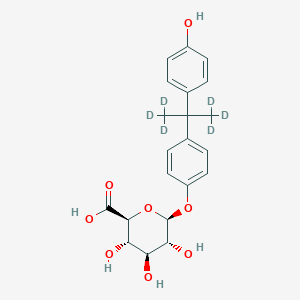
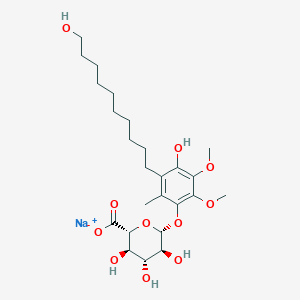

![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)
![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)


